1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate
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Overview
Description
1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate: is a chemical compound with the molecular formula C14H22F3NO4. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl, ethyl, and trifluoromethyl groups are introduced through various substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the pyrrolidine ring or other functional groups to yield various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group may yield ethyl alcohol or ethyl ketone derivatives .
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry:
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
- trans-1-Tert-butyl 3-ethyl 4-(trifluoromethyl)phenylpyrrolidine-1,3-dicarboxylate
- trans-1-Tert-butyl 3-ethyl 4-(trifluoromethyl)benzylpyrrolidine-1,3-dicarboxylate
Uniqueness: The presence of the trifluoromethyl group in 1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical and physical properties, such as its reactivity, stability, and interaction with biological targets .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3NO4/c1-5-20-10(18)8-6-17(7-9(8)13(14,15)16)11(19)21-12(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLYEPHICIJRBB-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(F)(F)F)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@H]1C(F)(F)F)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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